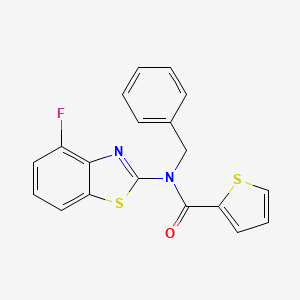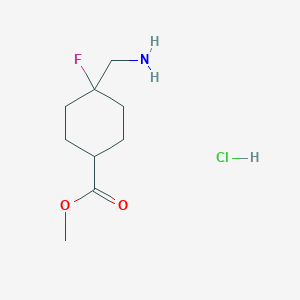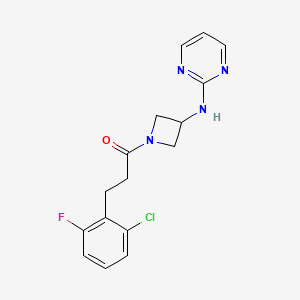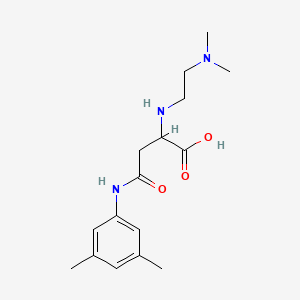
2-(Quinolin-8-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a quinoline ring system attached to an acetamide group through an oxygen atom.
Aplicaciones Científicas De Investigación
2-(Quinolin-8-yloxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(Quinolin-8-yloxy)acetamide is the cytochrome bc1 complex of Mycobacterium tuberculosis . This complex plays a crucial role in the electron transport chain, which is essential for the survival and growth of the bacteria .
Mode of Action
This compound interacts with its target by inhibiting the function of the cytochrome bc1 complex . This inhibition disrupts the electron transport chain, leading to a halt in the energy production of the bacteria, thereby inhibiting its growth .
Biochemical Pathways
The affected pathway is the electron transport chain in Mycobacterium tuberculosis. The inhibition of the cytochrome bc1 complex disrupts this pathway, leading to a decrease in ATP production, which is vital for the survival and replication of the bacteria .
Result of Action
The molecular effect of this compound’s action is the disruption of the electron transport chain in Mycobacterium tuberculosis . On a cellular level, this leads to a halt in energy production, inhibiting the growth of the bacteria .
Análisis Bioquímico
Biochemical Properties
2-(Quinolin-8-yloxy)acetamide has been found to interact with various biomolecules. For instance, it forms crystalline salts when treated with mineral acids . It also forms host-guest complexes with 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene . The nature of these interactions is largely dependent on the specific biomolecules involved.
Cellular Effects
It has been identified as a potent growth inhibitor of Mycobacterium tuberculosis . This suggests that it may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it targets the cytochrome bc1 complex, an essential component of the electron transport chain in Mycobacterium tuberculosis . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its potential interaction with the cytochrome bc1 complex , it may influence metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting ethyl ester is then reacted with hydrazine hydrate to yield the desired acetamide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Comparación Con Compuestos Similares
- N-cyclohexyl-2-(quinolin-8-yloxy)acetamide
- N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
Comparison: 2-(Quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential. For instance, N-cyclohexyl-2-(quinolin-8-yloxy)acetamide forms gels upon treatment with certain acids, whereas this compound does not .
Propiedades
IUPAC Name |
2-quinolin-8-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWWOUWKKOGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: The molecular formula of 2-(Quinolin-8-yloxy)acetamide is C11H10N2O2, and its molecular weight is 202.21 g/mol. This compound and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and FAB+-MS. []
A: The spatial orientation of the amide group in this compound derivatives plays a crucial role in their fluorescence behavior. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide displays a stretched conformation. When protonated, it adopts a tweezer-like geometry and exhibits fluorescence. []
A: Yes, this compound and its derivatives can act as ligands, forming complexes with various metal ions, including lanthanides like Europium (Eu(III)), [] and transition metals like Zinc (Zn(II)), [, , ], Copper (Cu(II)), [, ] and Cadmium (Cd(II)). []
A: The fluorescence properties of these complexes are influenced by factors such as the nature of the metal ion and the specific substituents on the ligand. For instance, the Europium(III) complex with N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide exhibits the highest fluorescence intensity among a series of analogous complexes. This is attributed to the ligand's triplet state energy being well-matched to the resonance level of the Eu(III) ion. []
A: Studies focusing on the antimalarial activity of this compound derivatives revealed that incorporating hydroxyaromatic acid salts significantly enhanced potency compared to the parent compound. Interestingly, this enhanced activity was found to be independent of iron chelation, inhibition of hemozoin formation, or antioxidant properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2524295.png)
![1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2524297.png)




![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)
![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)



![diethyl[(S)-amino(phenyl)methyl]phosphonatehydrochloride](/img/structure/B2524318.png)
